2-(2-Fluoro-benzylsulfanyl)-ethylamine
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Overview
Description
2-(2-Fluoro-benzylsulfanyl)-ethylamine is an organic compound characterized by the presence of a fluorine atom attached to a benzyl group, which is further connected to an ethylamine group via a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-benzylsulfanyl)-ethylamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzyl chloride and ethylamine.
Reaction with Thiol: 2-Fluorobenzyl chloride is reacted with a thiol compound, such as ethanethiol, under basic conditions to form 2-(2-Fluoro-benzylsulfanyl)-ethane.
Amination: The resulting 2-(2-Fluoro-benzylsulfanyl)-ethane is then subjected to amination using ethylamine under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-benzylsulfanyl)-ethylamine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the fluorine atom or to modify the sulfanyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-fluorinated or modified sulfanyl derivatives.
Substitution: Compounds with different substituents replacing the fluorine atom.
Scientific Research Applications
2-(2-Fluoro-benzylsulfanyl)-ethylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-benzylsulfanyl)-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and stability, while the sulfanyl and ethylamine groups contribute to its overall reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Fluoro-benzylsulfanyl)-pyrimidine
- 2-(2-Fluoro-benzylsulfanyl)-4,6-dimethyl-nicotinonitrile
Uniqueness
2-(2-Fluoro-benzylsulfanyl)-ethylamine is unique due to its specific combination of a fluorine atom, a benzyl group, a sulfanyl linkage, and an ethylamine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not fulfill as effectively.
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNS/c10-9-4-2-1-3-8(9)7-12-6-5-11/h1-4H,5-7,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXJIZFPXNTYGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCCN)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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